1-Pyrimidin-2-yl-1,4-diazepane

Vue d'ensemble

Description

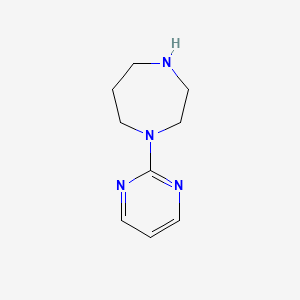

1-Pyrimidin-2-yl-1,4-diazepane is a heterocyclic compound with the molecular formula C9H14N4. It contains a seven-membered ring with two nitrogen atoms and a pyrimidine ring attached to the diazepane structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Pyrimidin-2-yl-1,4-diazepane can be synthesized through various methods. One common approach involves the cyclization of appropriate intermediates. For instance, a two-step acylation/cyclization sequence from key intermediates has been described, optimizing the formation of pyrimido[4,5-e][1,4]diazepines and their N(9)-substituted derivatives. Another method involves the synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

1-Pyrimidin-2-yl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound is stable under normal conditions and is not readily oxidized.

Reduction: Similar to oxidation, it is not easily reduced.

Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the diazepane ring.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted diazepane derivatives.

Applications De Recherche Scientifique

1-Pyrimidin-2-yl-1,4-diazepane has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Pyrimidin-2-yl-1,4-diazepane involves its interaction with specific molecular targets and pathways. For instance, certain pyrimidine-based compounds have been shown to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This suggests potential anti-inflammatory effects for this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(Pyrimidin-2-yl)-1,4-diazepane: A closely related compound with similar structural features.

Pyrimido[4,5-e][1,4]diazepines: Compounds with a similar core structure but different substituents.

Uniqueness

1-Pyrimidin-2-yl-1,4-diazepane is unique due to its specific combination of a pyrimidine ring and a diazepane ring, which imparts distinct chemical and biological properties.

Activité Biologique

1-Pyrimidin-2-yl-1,4-diazepane is a heterocyclic organic compound characterized by the presence of both pyrimidine and diazepane rings. This unique structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its interactions with biological targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a pyrimidine group at the 1-position of the diazepane structure. The presence of these two rings provides opportunities for diverse interactions with biological systems, particularly in the context of drug development.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Receptor Binding : The compound has shown selective binding to serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control. Studies have demonstrated that derivatives containing the diazepane structure can exhibit significant binding affinities to these receptors .

- Antifibrotic Properties : Recent studies have highlighted its potential in treating pulmonary fibrosis. Compounds derived from pyrimidine-diazepane structures have been reported to attenuate pro-inflammatory cytokines and fibrotic markers in animal models .

The mechanisms through which this compound exerts its effects are multifaceted:

- Serotonergic Modulation : As a ligand for the 5-HT2C receptor, it may influence neurotransmitter release and neuronal excitability, which are critical in mood disorders .

- Antifibrotic Activity : The compound appears to modulate pathways involved in fibrosis by affecting cytokine levels and promoting protective cellular responses .

- Enzyme Interaction : Interaction studies indicate that this compound may bind to specific enzymes or receptors involved in disease mechanisms, guiding further drug development efforts.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Key Research Findings

Propriétés

IUPAC Name |

1-pyrimidin-2-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13/h1,4-5,10H,2-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOGPVCTSDAYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378248 | |

| Record name | 1-pyrimidin-2-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21279-57-2 | |

| Record name | Hexahydro-1-(2-pyrimidinyl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21279-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-pyrimidin-2-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.